

CAS number 98948-95-9 chemical properties and safety data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-4-chloroquinoline-3-carboxylic acid

Cat. No.: B067709

[Get Quote](#)

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 98948-95-9)

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and characterization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with the CAS number 98948-95-9. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its structure features a bromine substituent at the 6th position and a carboxylic acid group at the 3rd position of the 4-hydroxyquinoline core. This compound is typically supplied as a white to off-white solid or powder. [\[3\]](#)[\[7\]](#)

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	98948-95-9	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₁₀ H ₆ BrNO ₃	[2] [3] [8]
Molecular Weight	268.06 g/mol	[2] [3] [8]
Synonyms	6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 3-Quinolinecarboxylic Acid, 6-Bromo-1,4-dihydro-4-oxo-	[3]
InChI	1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)	
SMILES	OC(=O)c1cnc2ccc(Br)cc2c1O	[7]

Table 2: Physical Properties

Property	Value	Reference
Appearance	White to off-white solid/powder	[3] [7]
Boiling Point	412.1 °C at 760 mmHg	[6]
Flash Point	203 °C	[6]
Density	1.804 g/cm ³	[6]
Purity	Available as 95%, 96%, 97%	[3] [6]

Safety and Hazard Information

This compound is classified as an irritant and may be harmful if ingested or inhaled.[\[2\]](#)[\[7\]](#) It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area or a chemical fume hood.[\[2\]](#)

Table 3: GHS Hazard Information

Category	Information	Reference
Pictogram	GHS07 (Exclamation Mark)	[7]
Signal Word	Warning	[7]
Hazard Statements	H319: Causes serious eye irritation	[7]
Precautionary Statements	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]

Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[2\]](#)

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of nitrogen.[\[2\]](#)

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through the Gould-Jacobs reaction, followed by hydrolysis. This procedure is adapted from established methodologies for similar quinolone derivatives.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

- Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is continuously removed by distillation.

- Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of a high-boiling point solvent such as diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes to facilitate thermal cyclization.
- Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

- The crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
- The mixture is heated to reflux for approximately 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- The reaction mixture is then cooled in an ice bath, and the pH is adjusted to acidic (pH 1-2) using a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.
- The resulting solid is collected by filtration, washed with water to remove any remaining salts, and dried to yield 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Characterization

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of the synthesized compound.

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
- Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compound and any impurities, and then return to the initial conditions.
- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm
- Sample Preparation: A solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.

Structural Confirmation by Spectroscopy

- ^1H NMR Spectroscopy: The structure of the compound can be confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy. The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and the carboxylic acid proton.
- Mass Spectrometry (MS): The molecular weight of the compound can be verified using mass spectrometry. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity).

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

GHS Hazard Information

GHS07

Exclamation Mark

Signal Word

Warning

Hazard Statement

H319: Causes serious eye irritation

Precautionary Statement

P305+P351+P338: IF IN EYES: Rinse cautiously...

[Click to download full resolution via product page](#)

Caption: GHS hazard communication for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 3. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID(98948-95-9) 1H NMR [m.chemicalbook.com]
- 6. 6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 7. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number 98948-95-9 chemical properties and safety data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067709#cas-number-98948-95-9-chemical-properties-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com